molecular formula C8H5BrN2O2 B1448272 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1363381-10-5

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No. B1448272
CAS RN: 1363381-10-5
M. Wt: 241.04 g/mol
InChI Key: FFUOCWOSRKGHRR-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is 1S/C8H5BrN2O2/c9-5-1-2-11-6 (3-5)4-7 (10-11)8 (12)13/h1-4H, (H,12,13) and the InChI Key is FFUOCWOSRKGHRR-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned earlier, reactions involving similar compounds can proceed via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical And Chemical Properties Analysis

5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a solid substance . It should be stored in a refrigerator . The SMILES string for this compound is BrC1=CC2=CC (C (O)=O)=NN2C=C1 .

Scientific Research Applications

Organic Synthesis

BPPA serves as a versatile building block in organic synthesis. Its bromine atom is a reactive site that can undergo various substitution reactions, making it a valuable intermediate for constructing more complex molecules. For example, it can be used to synthesize novel pyrazolo[1,5-a]pyridine derivatives, which have shown potential in medicinal chemistry due to their biological activity .

Pharmaceutical Research

In pharmaceutical research, BPPA is explored for its potential to create new therapeutic agents. The pyrazolopyridine scaffold is present in many pharmacologically active compounds, and BPPA can be modified to produce new analogs with potential anti-inflammatory, analgesic, or antipyretic effects.

Agrochemical Development

The structural motif of BPPA is also found in agrochemicals. Researchers can use BPPA to develop new pesticides or herbicides. Its ability to bind with various enzymes or receptors in pests makes it a candidate for creating more efficient and environmentally friendly agricultural chemicals .

Material Science

In material science, BPPA can be employed to synthesize organic semiconductors. Its planar structure and ability to form π-π stacking interactions are advantageous for creating materials with desirable electronic properties for use in organic light-emitting diodes (OLEDs) or photovoltaic cells .

Dye and Pigment Industry

BPPA’s chemical structure allows it to be used as an intermediate in the synthesis of dyes and pigments. By undergoing various chemical reactions, it can contribute to the development of new colorants with improved stability and brightness .

Biochemical Research

Due to its unique structure, BPPA is of interest in biochemical research. It can be used as a probe to study enzyme mechanisms or as a ligand in the development of new diagnostic tools. Its interaction with biomolecules can provide insights into the function of biological systems.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P280 .

properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUOCWOSRKGHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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